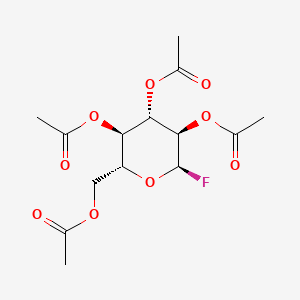

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456770 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-29-0 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Stable Glycosyl Donor

In the intricate field of glycochemistry, the synthesis of complex oligosaccharides and glycoconjugates hinges on the availability of reliable glycosyl donors. Among these, glycosyl fluorides have emerged as exceptionally valuable intermediates.[1] 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride is a cornerstone of this class, prized for its unique balance of stability and reactivity.[2] Unlike its more labile halide counterparts (chlorides and bromides), the glycosyl fluoride boasts superior thermal and chemical stability, attributed to the strength of the C-F bond.[3][4] This stability allows for easier handling, purification, and storage, yet the C-F bond can be readily activated by specific Lewis acids to initiate glycosylation reactions.[3][5]

This guide provides a comprehensive overview of the synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride, focusing on the most robust and widely adopted methodologies. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Synthetic Strategy: From Pentaacetate to Glycosyl Fluoride

The most common and efficient pathway to 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride begins with the readily available β-D-glucose pentaacetate. The core of the synthesis involves the selective substitution of the anomeric acetyl group with a fluoride atom.

The Fluorinating Agent of Choice: Hydrogen Fluoride-Pyridine (Olah's Reagent)

While various fluorinating agents exist, the combination of hydrogen fluoride and pyridine (HF-Pyridine), often referred to as Olah's reagent, is the preferred choice for this transformation.[6] Anhydrous HF is highly effective but also extremely toxic and corrosive, requiring specialized equipment.[6] The HF-Pyridine complex (typically ~70% HF by weight) is a milder, more manageable liquid reagent that serves a dual purpose:

-

Acid Catalyst: It protonates the anomeric acetyl group, facilitating its departure as acetic acid and promoting the formation of a key intermediate.

-

Nucleophilic Fluoride Source: It provides the fluoride ion that subsequently attacks the anomeric carbon.[7]

This method consistently favors the formation of the thermodynamically stable α-anomer, a phenomenon driven by the well-documented anomeric effect.[4][8]

Reaction Mechanism

The conversion of the pentaacetate to the glycosyl fluoride proceeds through a stabilized oxocarbenium ion intermediate. The stereochemical outcome is dictated by the principles of carbohydrate chemistry.

-

Activation: The hydrogen fluoride in the HF-Pyridine complex protonates the exocyclic oxygen of the anomeric acetate, marking it as a good leaving group.

-

Formation of the Oxocarbenium Ion: The lone pair of electrons on the ring oxygen (O5) assists in the departure of the protonated acetyl group, resulting in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is planar at the anomeric center (C1).

-

Nucleophilic Attack: The fluoride ion (F⁻) attacks the electrophilic anomeric carbon. To achieve maximum orbital overlap and minimize steric hindrance, the attack preferentially occurs from the axial direction.

-

Formation of the α-Anomer: This axial attack results in the formation of the 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride, where the fluorine atom is in the axial position, the thermodynamically favored conformation due to the anomeric effect.

Caption: Reaction mechanism for the synthesis of α-D-glucopyranosyl fluoride.

Detailed Experimental Protocol

Safety Precautions: HF-Pyridine is highly toxic and corrosive. It causes severe burns upon contact. All manipulations must be conducted inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles. Use plastic or Teflon labware for measuring and transferring HF-Pyridine, as it etches glass.

Part 1: Synthesis of β-D-Glucose Pentaacetate

This guide assumes the starting material, β-D-glucose pentaacetate, is available. If it needs to be synthesized, it can be readily prepared by treating D-glucose with excess acetic anhydride in the presence of a catalyst like sodium acetate or pyridine.[9][10][11]

Part 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride

Caption: Experimental workflow for the synthesis of the target compound.

Methodology:

-

Reaction Setup: In a plastic flask or a Teflon-lined reaction vessel, dissolve β-D-glucose pentaacetate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Place the vessel in an ice-salt bath and cool the solution to 0 °C with gentle stirring.

-

Addition of Reagent: Slowly, add hydrogen fluoride-pyridine (approx. 2.0-3.0 eq of HF) to the stirred solution via a plastic syringe. An exothermic reaction may be observed. Maintain the temperature at or below 5 °C during the addition.

-

Reaction: Allow the mixture to stir while slowly warming to room temperature over 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 1:1 v/v). The product spot should have a higher Rf value than the starting material.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be prepared for significant gas evolution (CO₂) as the acid is neutralized.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting white or off-white solid is typically purified by recrystallization from a suitable solvent system, such as absolute ethanol or diethyl ether/hexane, to afford the final product as a white crystalline solid.[12]

Data Presentation: Reagent and Reaction Summary

| Parameter | Value |

| Starting Material | β-D-Glucose Pentaacetate |

| Molecular Weight | 390.34 g/mol |

| Reagent | Hydrogen Fluoride-Pyridine (~70% HF) |

| Molar Equivalents (HF) | 2.0 - 3.0 |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 4 hours |

| Product | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride |

| Molecular Weight | 350.29 g/mol [13][14] |

| Appearance | White crystalline powder[2] |

| Expected Yield | 80-95% |

| Melting Point | ~105 °C[14] |

Product Characterization: A Self-Validating System

Confirmation of the product's structure and purity is essential. A combination of spectroscopic methods provides a definitive validation.

-

NMR Spectroscopy: This is the most powerful tool for characterization.

-

¹H NMR: The spectrum will show characteristic signals for the four acetyl methyl groups (around 2.0-2.2 ppm). The anomeric proton (H-1) will appear as a doublet of doublets at approximately 5.8 ppm with a large coupling constant to the adjacent fluorine atom (¹J(H1,F) ≈ 53 Hz) and a smaller coupling to H-2 (³J(H1,H2) ≈ 3-4 Hz). This large H-F coupling is a hallmark of glycosyl fluorides.

-

¹³C NMR: The anomeric carbon (C-1) will exhibit a large one-bond coupling to fluorine (¹J(C1,F) ≈ 220-230 Hz), appearing as a doublet around 104-106 ppm.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (C₁₄H₁₉FO₉), which has a calculated mass of 350.1013.[13]

-

X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray analysis can be performed, which confirms the α-configuration and the chair conformation of the pyranose ring.[4][8]

Conclusion

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride from its pentaacetate precursor using HF-Pyridine is a highly reliable, efficient, and stereoselective process. The resulting product is a versatile and stable glycosyl donor that serves as a critical building block in modern medicinal chemistry and glycobiology. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions, researchers can confidently produce this valuable compound in high yield and purity, enabling the advancement of complex carbohydrate synthesis.

References

-

Gomez, A. M., Danel, F., & Valverde, S. (2009). Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. Organic Letters, 11(18), 4128–4131. [Link]

-

Dey, S., et al. (2025). Deoxyfluorinated Synthesis of Glycosyl Fluorides. Gordon Research Conferences. [Link]

-

Gomez, A. M., et al. (2009). Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. ACS Publications. [Link]

-

Gomez, A. M., et al. (2009). Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. PubMed. [Link]

-

Gomez, A. M., et al. (2007). IPy2BF4/HF-pyridine: a new combination of reagents for the transformation of partially unprotected thioglycosides and n-pentenyl glycosides to glycosyl fluorides. PubMed. [Link]

-

Gomez, A. M., et al. (2009). Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. ResearchGate. [Link]

-

NCBI. (2021). Synthesis of glycosyl fluoride donor. Glycoscience Protocols (GlycoPODv2). [Link]

-

Various Authors. (1988-1998). Methods of synthesis of glycosyl fluorides. ResearchGate. [Link]

-

Bruns, A., & Haufe, G. (2019). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH. [Link]

-

Bar-El, A., & Nagib, D. A. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Semantic Scholar. [Link]

-

V, R. S., et al. (2024). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. NIH. [Link]

-

Wu, H. Y., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link]

-

Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Wu, H. Y., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC - NIH. [Link]

-

Nepogodiev, S. A., et al. (2011). Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. PMC - NIH. [Link]

-

Tanase, C., & Draghici, C. (2016). High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. Revue Roumaine de Chimie, 61(2-3), 159-163. [Link]

-

Potter, G. T., Jayson, G. C., & Gardiner, J. M. (2017). Synthesis of 1, 3, 4, 6-Tetra-O-acetyl- 2-azido-2-deoxy-α, Β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Research Explorer The University of Manchester. [Link]

-

SpectraBase. (n.d.). 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. SpectraBase. [Link]

-

Landau, B. R., et al. (1996). 2H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... ResearchGate. [Link]

-

Nepogodiev, S. A., et al. (2007). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. ResearchGate. [Link]

- Google Patents. (2014). CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate.

Sources

- 1. eurocarb2025.com [eurocarb2025.com]

- 2. glycodepot.com [glycodepot.com]

- 3. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]

- 10. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C14H19FO9 | CID 11142654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Preparation of Acetylated Glucosyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylated glucosyl fluorides, particularly 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride, are pivotal intermediates in modern carbohydrate chemistry and drug discovery. Their unique combination of stability and reactivity makes them valuable glycosyl donors for the synthesis of complex oligosaccharides, glycoconjugates, and C-glycosides.[1][2] The fluorine atom at the anomeric position, comparable in size to a hydroxyl group, imparts high thermal stability compared to other glycosyl halides, yet allows for chemoselective activation under specific conditions.[1] This guide provides a comprehensive overview of the core methodologies for the preparation of acetylated glucosyl fluoride, delving into the mechanistic underpinnings, practical experimental protocols, and critical safety considerations.

Chemical Principles and Mechanistic Overview

The synthesis of glycosyl fluorides from acetylated glucose derivatives hinges on the substitution of a leaving group at the anomeric (C-1) position with a fluoride ion. The stereochemical outcome of this reaction is largely governed by the anomeric effect, which favors the formation of the axial anomer, in this case, the α-fluoride.[1] The C1-O5 bond length in the resulting α-glucosyl fluoride is significantly shorter than the C5-O5 bond, a characteristic feature of the anomeric effect.[1]

Several fluorinating agents can be employed, each with its own mechanism of action. Reagents like hydrogen fluoride-pyridine (HF-pyridine) act as a source of nucleophilic fluoride, while others, such as (diethylamino)sulfur trifluoride (DAST), activate the anomeric hydroxyl group for nucleophilic substitution.[3] More recent methods utilize milder reagents like sulfuryl fluoride (SO2F2) or photocatalytic approaches with sulfur(VI) hexafluoride (SF6).[3][4]

Reaction Mechanism: Fluorination using HF-Pyridine

The reaction of a peracetylated glucose with HF-pyridine is a widely used and reliable method.[1] The mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate, which is then attacked by a fluoride ion. The pyridine in the reagent acts as a base to neutralize the liberated proton and as a solvent.

Caption: General mechanism of glycosyl fluoride formation.

Synthetic Strategies

Several methods have been developed for the synthesis of acetylated glucosyl fluoride, each with its own set of advantages and limitations. The choice of method often depends on the desired scale, available equipment, and safety considerations.

Method 1: Fluorination with Hydrogen Fluoride-Pyridine (Olah's Reagent)

This is a classic and highly effective method for preparing glycosyl fluorides.[5] The reagent, a 70% mixture of hydrogen fluoride in pyridine, is commercially available or can be prepared.[1]

Experimental Protocol:

-

Preparation: In a Teflon or polyethylene bottle, dissolve peracetylated glucose (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane.

-

Reaction: Cool the solution in an ice bath and slowly add HF-pyridine (excess, typically 5-10 equivalents) with stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system such as ethyl acetate/hexane.[1]

Advantages:

-

High yields and stereoselectivity for the α-anomer.

-

Reliable and well-established procedure.

Disadvantages:

-

HF-pyridine is highly corrosive and toxic, requiring special handling precautions and equipment (e.g., Teflon labware, fume hood).[3][6][7]

Method 2: Deoxyfluorination with (Diethylamino)sulfur Trifluoride (DAST)

DAST is a versatile reagent for the conversion of alcohols to alkyl fluorides and can be used to synthesize glycosyl fluorides from the corresponding hemiacetals.[3]

Experimental Protocol:

-

Preparation: Dissolve the peracetylated glucose in an anhydrous aprotic solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.

-

Reaction: Cool the solution to a low temperature (e.g., -78 °C) and add DAST dropwise.

-

Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, carefully quench the excess DAST by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up and Purification: Follow a similar extraction and purification procedure as described for the HF-pyridine method.

Advantages:

-

Milder reaction conditions compared to HF-pyridine.

Disadvantages:

-

DAST is toxic, corrosive, and can be explosive, especially at elevated temperatures.[3]

-

The formation of byproducts can sometimes complicate purification.

Method 3: Photocatalytic Fluorination with Sulfur(VI) Hexafluoride (SF6)

A more recent and safer approach involves the use of SF6, an inexpensive and non-toxic gas, as the fluorine source in a photocatalytic reaction.[3]

Experimental Protocol:

-

Setup: In a suitable photoreactor, combine the peracetylated glucose, a photocatalyst (e.g., 4,4'-dimethoxybenzophenone), and a solvent.[3]

-

Reaction: Degas the mixture and introduce SF6 gas. Irradiate the reaction mixture with a UV-A light source (e.g., 365 nm LED) with stirring.[3]

-

Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Advantages:

-

Uses a safe and inexpensive fluorinating agent.[3]

-

Mild reaction conditions.[3]

-

Can be adapted for continuous flow synthesis.[3]

Disadvantages:

-

Requires specialized photochemical equipment.

-

Reaction times can be longer compared to other methods.

Method 4: Deoxyfluorination with Sulfuryl Fluoride (SO2F2)

SO2F2, in the presence of a base, has been shown to be an effective reagent for the deoxyfluorination of carbohydrates.[4]

Experimental Protocol:

-

Preparation: Dissolve the peracetylated glucose and a base (e.g., DBU) in an anhydrous solvent like acetonitrile.[4]

-

Reaction: Introduce SO2F2 gas (e.g., from a balloon) into the reaction mixture and stir at room temperature.[4]

-

Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate, extract with an organic solvent, and purify the product by column chromatography.

Advantages:

Disadvantages:

-

Requires careful handling of a gaseous reagent.

| Method | Fluorinating Agent | Key Advantages | Key Disadvantages | Typical Yield |

| 1 | HF-Pyridine | High yield, well-established | Highly corrosive and toxic | >90% |

| 2 | DAST | Milder conditions | Toxic, potentially explosive | 70-85% |

| 3 | SF6 (photocatalytic) | Safe, inexpensive reagent | Requires photoreactor | 43-97%[3] |

| 4 | SO2F2 | Low toxicity, mild conditions | Gaseous reagent | High yields reported[4] |

Purification and Characterization

Purification of acetylated glucosyl fluoride is typically achieved by recrystallization or column chromatography. The purity and identity of the final product should be confirmed by a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation.[8][9] In the 1H NMR spectrum, the anomeric proton (H-1) of the α-anomer typically appears as a doublet of doublets due to coupling with both H-2 and the anomeric fluorine.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.[8][11]

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination and conformational analysis.[1]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time, temperature, or amount of fluorinating agent. |

| Decomposition of product | Use milder reaction conditions or a different fluorinating agent. | |

| Formation of Anomeric Mixture | Reaction conditions favoring the β-anomer | Optimize reaction conditions (solvent, temperature) to favor the α-anomer. |

| Difficult Purification | Presence of byproducts | Choose a more selective fluorinating agent or optimize reaction conditions to minimize byproduct formation. |

Safety Precautions

The synthesis of acetylated glucosyl fluoride often involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

-

Hydrogen Fluoride-Pyridine: This reagent is extremely corrosive and toxic.[6] It can cause severe burns upon skin contact, and inhalation of its vapors can be fatal.[7][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, an acid-resistant apron, and heavy-duty gloves (e.g., neoprene or butyl rubber).[7]

-

Engineering Controls: All work with HF-pyridine must be conducted in a certified chemical fume hood.[6][7]

-

Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and calcium gluconate gel for treating skin exposure.[13]

-

-

DAST: This reagent is also toxic and can be explosive. Handle with care in a well-ventilated fume hood and avoid heating.

-

General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before use.[6][12]

Caption: A generalized experimental workflow for the synthesis of acetylated glucosyl fluoride.

Conclusion

The preparation of acetylated glucosyl fluoride is a well-established yet evolving field. While traditional methods using HF-pyridine and DAST remain reliable, newer, safer, and more environmentally friendly approaches are continually being developed. A thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and an unwavering commitment to safety are essential for the successful synthesis of these valuable glycosyl donors. This guide provides the foundational knowledge for researchers to confidently and safely incorporate the synthesis of acetylated glucosyl fluoride into their research and development endeavors.

References

- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC - NIH. (n.d.).

- Methods of synthesis of glycosyl fluorides - ResearchGate. (n.d.).

-

Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride | Organic Letters - ACS Publications. (2020, December 23). Retrieved January 21, 2026, from [Link]

-

The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent | Organic Letters - ACS Publications. (2023, May 16). Retrieved January 21, 2026, from [Link]

- Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride - PMC - NIH. (n.d.).

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates | Chemical Reviews - ACS Publications. (2022, May 25). Retrieved January 21, 2026, from [Link]

-

Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6). Retrieved January 21, 2026, from [Link]

-

Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (n.d.). Retrieved January 21, 2026, from [Link]

-

2 H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Practical and reliable synthesis of 1,3,4,6-tetra- O-acetyl-2- O- trifluoromethanesulfonyl-β-D-mannopyranose, a Precursor of 2-Deoxy-2-[ 18F]fluoro-D-glucose (FDG) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of glycoscience, the strategic manipulation of carbohydrate molecules is paramount to advancing our understanding of biological processes and developing novel therapeutics. Among the arsenal of tools available to the modern carbohydrate chemist, glycosyl fluorides have emerged as highly versatile and stable glycosyl donors. This guide focuses on a key member of this class: 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a comprehensive resource that bridges theoretical knowledge with practical, field-proven insights. This document will delve into the core properties of this compound, detail its synthesis, and explore its applications, particularly in the realm of complex oligosaccharide synthesis and drug discovery. The protocols and mechanistic discussions are presented with the aim of being self-validating, grounded in established chemical principles to ensure reliability and reproducibility in your own research endeavors.

Core Properties and Structural Elucidation

This compound is a synthetically derived, protected monosaccharide that serves as a cornerstone building block in modern carbohydrate chemistry. Its utility stems from a unique combination of stability and tunable reactivity, conferred by the presence of acetyl protecting groups and an anomeric fluorine atom.

Physicochemical Characteristics

This compound typically presents as a white crystalline solid.[1] Its peracetylated nature renders it soluble in a range of common organic solvents such as dichloromethane, chloroform, and ethyl acetate, facilitating its use in a variety of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉FO₉ | [2] |

| Molecular Weight | 350.29 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 105 °C | [1] |

| Boiling Point | 374.8 °C | [1] |

| CAS Number | 3934-29-0 | [2] |

Structural Confirmation and Spectroscopic Data

The structural integrity of this compound is critical for its stereoselective reactivity. X-ray crystallography has unequivocally confirmed its structure, revealing a standard ⁴C₁ chair conformation for the glucopyranose ring. In this conformation, the bulky acetyl groups occupy the equatorial positions, minimizing steric hindrance, while the anomeric fluorine atom is situated in the axial position. This axial orientation is a consequence of the anomeric effect, a stereoelectronic phenomenon that stabilizes the axial conformation of an electronegative substituent at the anomeric center.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary method for routine structural verification in the solution state. The following tables provide expected chemical shifts and coupling constants for ¹H and ¹³C NMR in CDCl₃.

¹H NMR Spectral Data (CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.8 | dd | J(H1, H2) ≈ 3.5, J(H1, F) ≈ 53 |

| H-2 | ~5.0 | t | J(H2, H3) ≈ 9.5 |

| H-3 | ~5.5 | t | J(H3, H4) ≈ 9.5 |

| H-4 | ~5.1 | t | J(H4, H5) ≈ 9.5 |

| H-5 | ~4.1 | ddd | J(H5, H6a) ≈ 4.5, J(H5, H6b) ≈ 2.5 |

| H-6a | ~4.3 | dd | J(H6a, H6b) ≈ 12.5 |

| H-6b | ~4.1 | dd | |

| CH₃ (acetyl) | 2.0-2.1 | s |

¹³C NMR Spectral Data (CDCl₃)

| Carbon | Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| C-1 | ~106 | J(C1, F) ≈ 220 |

| C-2 | ~70 | |

| C-3 | ~72 | |

| C-4 | ~67 | |

| C-5 | ~70 | |

| C-6 | ~61 | |

| C=O (acetyl) | ~170 | |

| CH₃ (acetyl) | ~20 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The large one-bond coupling between C-1 and the anomeric fluorine (¹JC1,F) is a key diagnostic feature.

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. While several methods exist for the preparation of glycosyl fluorides, a common and effective approach involves the fluorination of a suitable precursor, such as a glycosyl bromide or a fully acetylated sugar.

Synthetic Pathway Overview

A robust method for the synthesis of the title compound begins with the readily available D-glucose. The process involves peracetylation followed by the introduction of the anomeric fluoride.

Caption: Synthetic pathway from D-glucose.

Detailed Experimental Protocol: Synthesis from Pentaacetyl-β-D-glucose

This protocol outlines the synthesis using hydrogen fluoride-pyridine, a common and effective fluorinating agent.

Materials:

-

Pentaacetyl-β-D-glucose

-

Hydrogen fluoride-pyridine complex (~70% HF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a fume hood, dissolve Pentaacetyl-β-D-glucose (1.0 eq) in anhydrous dichloromethane in a dry, plastic (e.g., polyethylene or Teflon) flask equipped with a magnetic stir bar. Note: Glassware will be etched by HF-pyridine.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Fluorinating Agent: Slowly add hydrogen fluoride-pyridine complex (2.0-3.0 eq) to the stirred solution. Caution: HF-pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous sodium bicarbonate. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Reactivity and Application in Glycosylation

The utility of this compound lies in its role as a glycosyl donor. The anomeric C-F bond, while relatively stable, can be readily activated by a Lewis acid to generate a reactive oxocarbenium ion intermediate, which is then trapped by a nucleophilic glycosyl acceptor.

Mechanism of Glycosylation

The glycosylation reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the anomeric fluorine, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion. The acetyl group at C-2 can participate in the reaction, forming a dioxolenium ion intermediate, which generally leads to the formation of a 1,2-trans-glycosidic linkage.

Caption: General mechanism of Lewis acid-catalyzed glycosylation.

Protocol for a Typical Glycosylation Reaction

This protocol describes a general procedure for the glycosylation of a primary alcohol using this compound and BF₃·OEt₂.

Materials:

-

This compound (glycosyl donor)

-

Glycosyl acceptor (e.g., a primary alcohol)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Activated molecular sieves (4 Å)

-

Triethylamine (Et₃N) or pyridine for quenching

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Reactants: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves. To this, add a solution of the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the mixture to the desired temperature (typically between -20 °C and 0 °C).

-

Initiation of Reaction: Add BF₃·OEt₂ (1.1-1.5 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the acceptor.

-

Quenching: Once the donor is consumed, quench the reaction by adding triethylamine or pyridine until the solution is neutral.

-

Workup: Dilute the reaction mixture with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired glycoside.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. While this compound is generally stable, the reagents used in its synthesis and activation are hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and related reagents.

-

Fume Hood: Conduct all reactions involving volatile, corrosive, or toxic reagents (such as HF-pyridine and BF₃·OEt₂) in a well-ventilated chemical fume hood.

-

Handling of Fluorinating Agents: Hydrogen fluoride-pyridine is extremely corrosive and toxic. It can cause severe burns upon contact with skin and is harmful if inhaled. Always handle with extreme caution and have calcium gluconate gel available as a first aid measure for skin exposure to HF.

-

Handling of Lewis Acids: Boron trifluoride etherate is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place.[1]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

This product is intended for research use only and is not for human or animal use.

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex carbohydrates. Its stability, coupled with its well-defined reactivity, makes it an invaluable glycosyl donor for researchers in glycochemistry, drug discovery, and chemical biology. A thorough understanding of its properties, synthesis, and the mechanics of its application, as detailed in this guide, is key to leveraging its full potential in the laboratory. By adhering to the outlined protocols and safety precautions, researchers can confidently and effectively incorporate this important building block into their synthetic strategies.

References

- Biosynth. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (2021, December 25). Safety Data Sheet: 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide.

- Tanase, C., & Draghici, C. (n.d.).

- Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.

- Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.

- ChemicalBook. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate - Safety Data Sheet.

- NJ Department of Health. (n.d.). Sodium Fluoride - Hazardous Substance Fact Sheet.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Shi, Y. H., et al. (2012). Synthesis and Crystal Structure of 2,3,4,6-tetra-O-Acetyl-1-{4-chloro-3[1-(4-ethoxyphenyl)-1-methylethyl]ph enyl}-1-deoxy-beta-D-glucopyranose. Chinese Journal of Structural Chemistry, 31(5), 690-694.

- Gardner, K., et al. (2017). Synthesis of 1, 3, 4, 6-Tetra-O-acetyl- 2-azido-2-deoxy-α, Β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Carbohydrate Chemistry: Proven Synthetic Methods, 4, 151-156.

Sources

An In-depth Technical Guide on the Stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Stability in Glycoscience

In the intricate world of carbohydrate chemistry and its application in drug development, the stability of glycosyl donors is a cornerstone of successful and reproducible outcomes. Among the diverse array of glycosyl donors, 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride has emerged as a valuable reagent due to its unique combination of reactivity and stability. This guide provides a comprehensive technical overview of the stability of this compound, offering insights into its chemical behavior under various conditions, methodologies for its assessment, and the implications of its stability profile in practical applications. By understanding the nuances of its stability, researchers can optimize its use in complex glycosylation reactions, ensuring the efficient and reliable synthesis of target glycoconjugates.

Introduction to this compound: A Stable Glycosyl Donor

This compound is a fully protected, activated sugar derivative widely employed as a glycosyl donor in the synthesis of a variety of glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids. Its popularity stems from a favorable balance between stability for storage and handling, and sufficient reactivity for glycosylation reactions under specific activation conditions.

The presence of the anomeric fluorine atom is key to its chemical properties. The strong carbon-fluorine bond contributes significantly to the compound's overall stability, rendering it more resistant to hydrolysis and degradation compared to its glycosyl chloride and bromide counterparts. This enhanced stability allows for greater flexibility in reaction setup and purification procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉FO₉ | |

| Molecular Weight | 350.29 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 105-109 °C | |

| Solubility | Soluble in chloroform | |

| Storage | Store at <-15°C, keep container well closed. |

The Anomeric Effect and its Influence on Stability

The stability of this compound is intrinsically linked to the anomeric effect. This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one, despite the potential for greater steric hindrance. In the case of the alpha-anomer of glucopyranosyl fluoride, the fluorine atom is in an axial position.

X-ray crystallography studies have confirmed the axial orientation of the anomeric fluoride in this compound.[1] This conformation is stabilized by the anomeric effect, which involves an interaction between the lone pair of electrons on the ring oxygen (O5) and the antibonding (σ*) orbital of the C1-F bond. This interaction results in a shortening of the C1-O5 bond and a lengthening of the C1-F bond, contributing to the overall stability of the molecule.[1]

Figure 1: Conformational stability of glucopyranosyl fluoride anomers. The axial α-anomer is stabilized by the anomeric effect.

Factors Influencing the Stability of this compound

The stability of this glycosyl donor is not absolute and can be influenced by several environmental factors. Understanding these factors is crucial for its proper storage, handling, and use in synthesis.

pH and Hydrolytic Stability

Glycosyl fluorides are generally more resistant to hydrolysis than their chloride and bromide counterparts. However, their stability is pH-dependent.

-

Acidic Conditions: Under strongly acidic conditions, the glycosidic bond is susceptible to hydrolysis. The mechanism likely involves protonation of the ring oxygen or the anomeric fluorine, followed by nucleophilic attack by water. This process leads to the formation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose and hydrogen fluoride.

-

Neutral Conditions: The compound exhibits good stability at neutral pH.

-

Basic Conditions: In the presence of strong bases, hydrolysis of the acetyl protecting groups can occur, leading to a mixture of partially and fully deacetylated products. The anomeric fluoride is generally more stable to basic conditions than the ester groups.

Thermal Stability

This compound demonstrates good thermal stability, a significant advantage over the more labile glycosyl bromides and chlorides. The corresponding 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide is known to be sensitive to heat and light, leading to decomposition.[5] The higher bond dissociation energy of the C-F bond compared to C-Br and C-Cl bonds contributes to this enhanced thermal stability.

For optimal long-term stability, it is recommended to store the compound at low temperatures, typically at -20°C or below, in a tightly sealed container to prevent moisture ingress.[6]

Solvent Effects

The choice of solvent can influence the stability of the glycosyl fluoride. Aprotic, non-polar solvents are generally preferred for storage and for conducting glycosylation reactions to minimize the risk of solvolysis. Protic solvents, such as alcohols, can potentially react with the activated glycosyl donor, especially in the presence of a Lewis acid catalyst, leading to the formation of the corresponding glycoside.

Methodologies for Stability Assessment: A Practical Guide

To ensure the quality and reliability of this compound for synthetic applications, it is essential to employ robust analytical methods for stability assessment. Forced degradation studies are a key component of this evaluation, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This allows for the identification of potential degradation products and the development of analytical methods capable of separating the intact compound from its degradants.

Figure 2: Workflow for forced degradation studies.

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours |

| Oxidative Degradation | 3% - 30% H₂O₂ | 2 - 24 hours |

| Thermal Degradation | 40°C - 80°C (in solid state or solution) | 24 - 72 hours |

| Photodegradation | UV (254 nm) and fluorescent light | 24 - 72 hours |

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7][8][9][10][11]

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable approach for monitoring the stability of this compound.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B) is typically effective. The gradient can be optimized to achieve good separation between the parent compound and its degradation products.

-

Detection: UV detection at a wavelength where the acetyl chromophores absorb (e.g., 210 nm).

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for the parent compound is pure and that all degradation products are well-resolved.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products. Both ¹H and ¹³C NMR can provide detailed information about the chemical structure of the degradants. ¹⁹F NMR is particularly useful for monitoring the fate of the anomeric fluorine atom.

4.2.3. Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (HPLC-MS) allows for the determination of the molecular weights of the degradation products, providing valuable information for their identification.

Degradation Pathways and Potential Degradation Products

While specific degradation pathways for this compound are not extensively detailed in the literature, based on its chemical structure and general principles of carbohydrate chemistry, the following degradation pathways can be anticipated under forced degradation conditions:

-

Hydrolysis of the Anomeric Fluoride: This would lead to the formation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose.

-

Hydrolysis of Acetyl Groups: Stepwise or complete hydrolysis of the acetyl protecting groups would result in a mixture of partially and fully deacetylated glucopyranosyl fluorides.

-

Anomerization: Under certain conditions, particularly in the presence of a Lewis acid, isomerization to the less stable β-anomer could occur.

-

Ring Opening: Under harsh conditions, cleavage of the pyranose ring is a possibility.

Figure 3: Potential degradation pathways of this compound.

Implications for Drug Development and Glycosynthesis

The inherent stability of this compound has significant practical implications:

-

Reliable Glycosyl Donor: Its stability ensures a longer shelf-life and consistent quality, leading to more reproducible results in glycosylation reactions.

-

Versatility in Synthesis: The ability to withstand a range of reaction conditions without significant degradation allows for its use in complex, multi-step synthetic sequences.

-

Simplified Purification: As it is less prone to decomposition during chromatography, purification of the desired glycosylated products is often more straightforward.

-

Quality Control: A thorough understanding of its stability profile and potential degradation products is essential for establishing appropriate quality control specifications for both the starting material and the final glycoconjugate products in a drug development setting.

Conclusion: A Stable and Versatile Tool for Glycochemistry

This compound stands out as a robust and reliable glycosyl donor. Its enhanced stability, a direct consequence of the strong carbon-fluorine bond and the anomeric effect, provides a distinct advantage over other glycosyl halides. A comprehensive understanding of the factors that influence its stability, coupled with the implementation of rigorous stability-indicating analytical methods, is paramount for its effective and consistent use in research and development. This guide has provided a framework for assessing and understanding the stability of this important carbohydrate building block, empowering scientists to harness its full potential in the synthesis of complex glycoconjugates for a wide range of applications, from fundamental research to the development of novel therapeutics.

References

- Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.

- Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.

- Stability Indicating HPLC Method Development and Valid

- 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins.

- Peracetylated alpha-D-glucopyranosyl fluoride and peracetyl

- The hydrolysis of glycosyl fluorides by glycosidases. PMC.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Stability Indicating HPLC Method Development: A Review. IJPPR.

- 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. PMC.

- 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins. PubMed.

- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride. Carbosynth.

- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride. Biosynth.

- Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.

- 2,3,4,6-Tetra-O-Acetyl-α-D-Glucopyranosyl Fluoride. Molecular Depot.

- This compound. PubChem.

- Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters.

- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydr

- 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. HKR Biotechlabs.

- This compound Chemical Properties. ChemicalBook.

- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates.

Sources

- 1. Peracetylated alpha-D-glucopyranosyl fluoride and peracetylated alpha-maltosyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. biosynth.com [biosynth.com]

- 7. irjpms.com [irjpms.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. scispace.com [scispace.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride as a Glycosyl Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride, a pivotal glycosyl donor in modern carbohydrate chemistry. The document delves into its synthesis, physico-chemical properties, and critically, its application in the stereoselective formation of glycosidic bonds. We will explore the mechanistic intricacies of its activation, particularly with Lewis acids such as Boron Trifluoride Etherate (BF₃·Et₂O), and provide detailed, field-proven protocols for the synthesis of O-, S-, and N-glycosides. This guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, enabling them to leverage the unique properties of this versatile glycosyl donor in the synthesis of complex glycans and glycoconjugates.

Introduction: The Strategic Advantage of Glycosyl Fluorides

The chemical synthesis of oligosaccharides and glycoconjugates is a cornerstone of glycobiology and drug discovery. The choice of the glycosyl donor is paramount, dictating the efficiency, stereoselectivity, and overall success of a glycosylation reaction. Glycosyl fluorides have emerged as a superior class of glycosyl donors due to their optimal balance of stability and reactivity.[1][2] Unlike their more reactive halide counterparts (bromides and chlorides), glycosyl fluorides exhibit enhanced thermal and chemical stability, allowing for purification by column chromatography and long-term storage.[2] This stability is attributed to the strong carbon-fluorine bond at the anomeric center.

This compound stands out as a workhorse in this class. The acetyl protecting groups render it a "disarmed" glycosyl donor, meaning its reactivity is attenuated compared to donors with electron-donating protecting groups. This "disarmed" nature allows for controlled activation and often leads to high stereoselectivity in glycosylation reactions. This guide will provide the user with the fundamental knowledge and practical protocols to effectively utilize this powerful synthetic tool.

Synthesis and Properties of this compound

A reliable and scalable synthesis of the glycosyl donor is the first critical step in any glycosylation campaign.

Synthesis Protocol

The most common and reliable method for the preparation of this compound involves the treatment of the readily available β-D-glucose pentaacetate with hydrogen fluoride-pyridine (HF-pyridine).

Experimental Protocol: Synthesis from β-D-Glucose Pentaacetate [3]

-

Preparation: In a Teflon bottle, dissolve peracetylated glucose (1.0 equivalent) in a minimal amount of a suitable solvent like dichloromethane.

-

Fluorination: Carefully add a 70% mixture of hydrogen fluoride in pyridine (HF-pyridine) to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by crystallization from a mixture of ethyl acetate and hexane (approximately 4:1 ratio) to yield this compound as a white crystalline solid.[3]

Physico-Chemical Properties

A thorough understanding of the donor's properties is essential for its handling and use in reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉FO₉ | [4] |

| Molecular Weight | 350.29 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 105.0 to 109.0 °C | |

| Storage | Store at <-15°C in a dry environment | [6] |

Activation of the Glycosyl Donor: The Role of Lewis Acids

The inherent stability of the anomeric C-F bond necessitates the use of an activator to promote glycosylation. Lewis acids are the most common activators, with Boron Trifluoride Etherate (BF₃·Et₂O) being a widely used and effective choice.

Mechanism of Activation with BF₃·Et₂O

The activation of this compound with BF₃·Et₂O is a nuanced process. The Lewis acidic boron atom coordinates to the anomeric fluorine atom, weakening the C-F bond and facilitating its cleavage. This generates a highly reactive oxocarbenium ion intermediate. The glycosyl acceptor, a nucleophile (e.g., an alcohol, thiol, or amine), can then attack this electrophilic intermediate to form the desired glycosidic linkage.

Interestingly, recent studies have shown that the catalytic activation of even "disarmed" glycosyl fluorides with as little as 1 mol% of BF₃·Et₂O is highly efficient, particularly when conducted in a nitrogen-filled glovebox without dehydrating agents. Mechanistic investigations suggest that the in-situ generation of minute amounts of hydrogen fluoride (HF) and its subsequent reaction with the glass reaction vessel can form species that participate in the catalytic cycle, enhancing the reactivity.

Stereochemical Control

The stereochemical outcome of the glycosylation (i.e., the formation of an α- or β-glycosidic bond) is a critical aspect of carbohydrate synthesis. With this compound, the acetyl group at the C-2 position plays a crucial role in directing the stereoselectivity.

-

Neighboring Group Participation: The C-2 acetyl group can participate in the reaction by forming a transient dioxolanium ion intermediate after the departure of the fluoride. This intermediate shields the α-face of the sugar, forcing the incoming nucleophile to attack from the β-face, leading predominantly to the formation of the 1,2-trans-glycoside (β-glycoside) .

The choice of solvent and activator can also influence the stereochemical outcome. Non-participating solvents will generally favor the outcome directed by the C-2 protecting group.

Applications in Glycoside Synthesis: Protocols and Examples

This compound is a versatile donor for the synthesis of O-, S-, and N-glycosides.

O-Glycosylation

The formation of O-glycosidic bonds is the most common application of this donor, crucial for the synthesis of oligosaccharides and O-linked glycoconjugates.

Experimental Protocol: General Procedure for O-Glycosylation

-

Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated molecular sieves (4 Å).

-

Reaction: Dissolve the reactants in a dry, non-participating solvent such as dichloromethane. Cool the mixture to the desired temperature (typically ranging from -20 °C to 0 °C).

-

Activation: Add BF₃·Et₂O (catalytic to stoichiometric amounts) dropwise to the stirred solution.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with a few drops of pyridine or triethylamine. Dilute the mixture with dichloromethane and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Workflow for O-Glycosylation

Caption: General workflow for O-glycosylation.

Table of O-Glycosylation Examples

| Glycosyl Acceptor | Activator/Conditions | Product | Yield | α:β Ratio | Reference |

| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | BF₃·Et₂O, CH₂Cl₂ | Disaccharide | High | Predominantly β | |

| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·Et₂O, CH₂Cl₂ | Disaccharide | Good | Predominantly β | |

| Cholesterol | BF₃·Et₂O, CH₂Cl₂ | Glycoconjugate | Moderate | Predominantly β |

S-Glycosylation

Thioglycosides are important synthetic intermediates and are present in some natural products. They can be synthesized using glycosyl fluorides with a thiol as the acceptor.

Experimental Protocol: General Procedure for S-Glycosylation

-

Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.2 equivalents), the thiol acceptor (1.0 equivalent), and activated molecular sieves.

-

Reaction: Dissolve the reactants in dry dichloromethane and cool to 0 °C.

-

Activation: Add BF₃·Et₂O (1.0-1.5 equivalents) and stir the reaction at room temperature.

-

Monitoring and Work-up: Follow the general procedure for O-glycosylation.

Mechanism of S-Glycosylation

Caption: Simplified mechanism of S-glycosylation.

N-Glycosylation

N-Glycosides are fundamental components of nucleosides, nucleotides, and N-linked glycoproteins. Their synthesis can be achieved using nitrogen-based nucleophiles as acceptors.

Experimental Protocol: General Procedure for N-Glycosylation

-

Preparation: Silylate the nitrogen nucleophile (e.g., a pyrimidine or purine base) with a silylating agent like HMDS.

-

Reaction: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor and the silylated nucleophile in a dry aprotic solvent like acetonitrile.

-

Activation: Add a Lewis acid promoter, such as BF₃·Et₂O or trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Monitoring and Work-up: Follow the general procedure for O-glycosylation, often with an aqueous work-up to remove silyl groups.

Conclusion and Future Outlook

This compound is a robust and versatile glycosyl donor that offers significant advantages in terms of stability and controlled reactivity. Its ability to be activated under mild catalytic conditions, coupled with the stereodirecting influence of the C-2 acetyl group, makes it an invaluable tool for the synthesis of complex carbohydrates. The protocols and mechanistic insights provided in this guide aim to empower researchers to confidently employ this reagent in their synthetic endeavors.

Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic systems for the activation of glycosyl fluorides. The application of this donor in automated glycan assembly platforms holds immense promise for accelerating the synthesis of complex oligosaccharides and glycoconjugates, thereby advancing our understanding of the glycome and facilitating the development of novel carbohydrate-based therapeutics and diagnostics.

References

-

Clarke, J. J., Basemann, K., Romano, N., Lee, S. J., & Gagné, M. R. (2020). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. Journal of the American Chemical Society, 142(13), 6064–6073. [Link]

-

Toshima, K. (2000). Glycosyl fluorides in glycosidations. Carbohydrate research, 327(1-2), 15–26. [Link]

-

Field, R. A., & Walvoort, M. T. C. (2011). Glycosyl fluorides in enzymatic reactions. Chemical Society Reviews, 40(3), 1147-1166. [Link]

-

Zhu, Q., Tang, Y., & Yu, B. (2022). GeCl₂·Dioxane–AgBF₄ Catalyzed Activation of Glycosyl Fluorides for Glycosylation. Organic Letters, 24(20), 3626–3630. [Link]

-

Ghosh, R., & Kumar, A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 918733. [Link]

-

Nepogodiev, S. A., Errey, J. C., & Field, R. A. (2010). Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 4), o197–o201. [Link]

-

Huang, G., Mei, X., & Li, M. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(3), 481-484. [Link]

-

Tanase, C., & Draghici, C. (2015). High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. Revue Roumaine de Chimie, 60(2), 159-163. [Link]

-

HKR Biotechlabs. (n.d.). 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. Retrieved January 21, 2026, from [Link]

-

Guo, H., & Chen, Y. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(6), 819-867. [Link]

-

Demchenko, A. V. (Ed.). (2012). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]

-

Dedola, S., Nepogodiev, S. A., & Field, R. A. (2008). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1494. [Link]

-

Chen, C. H., & Lin, C. H. (2008). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 13(4), 827–843. [Link]

-

Abdel-Megeed, M. F., El-Hiti, G. A., & El-Sayed, M. E. (2000). Synthesis of (2,3,4,6-Tetra-O-acetyl-α-D-glycopyranosyl) Thiophene Derivatives as New C-Nucleoside Analogues. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 191-200. [Link]

-

Panza, M., & Demchenko, A. V. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. The Journal of Organic Chemistry, 84(17), 11098-11105. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

Sources

- 1. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GeCl₂·Dioxane–AgBF₄ Catalyzed Activation of Glycosyl Fluorides for Glycosylation [agris.fao.org]

- 4. This compound | C14H19FO9 | CID 11142654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glycodepot.com [glycodepot.com]

- 6. biosynth.com [biosynth.com]

The Anomeric Effect in 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Fluoride: A Stereoelectronic Guide to Conformation and Reactivity

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference and reactivity of glycosidic bonds. This in-depth technical guide provides a comprehensive analysis of the anomeric effect as manifested in 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. We will dissect the underlying orbital interactions, explore the conformational consequences for the pyranose ring, and detail the resulting impact on the reactivity of the C-F bond. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the subtle yet powerful forces governing the behavior of this important glycosyl donor.

Deconstructing the Anomeric Effect: Beyond Simple Sterics

In the realm of conformational analysis, steric hindrance is often the primary consideration. However, in cyclic hemiacetals and related systems like glycosyl halides, a powerful stereoelectronic force, the anomeric effect, frequently overrides steric predictions. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position rather than the sterically less hindered equatorial position.

The classical explanation for the anomeric effect in a molecule like this compound lies in the stabilizing interaction between a lone pair of electrons (n) on the endocyclic oxygen (O5) and the antibonding orbital (σ) of the C1-F bond. This n → σ donation is most effective when the orbitals are anti-periplanar, a geometric arrangement that is achieved when the fluorine atom is in the axial position. This orbital overlap results in a delocalization of electron density, shortening of the O5-C1 bond, and lengthening of the C1-F bond.

In the case of the β-anomer, where the fluorine is equatorial, the lone pair orbitals of O5 are not properly aligned for a strong anti-periplanar interaction with the C1-F σ* orbital. While a weaker gauche interaction exists, it provides significantly less stabilization than the axial configuration.

The consequences of this stereoelectronic preference are profound, influencing not only the static conformation of the molecule but also its reactivity in glycosylation reactions. The elongated and therefore weaker C-F bond in the alpha-anomer contributes to its utility as a glycosyl donor.

Conformational Landscape of this compound

The pyranose ring of glucose is not planar but exists in a dynamic equilibrium of chair and boat conformations. For this compound, the anomeric effect plays a crucial role in dictating the preferred conformation. The strong preference for the axial orientation of the fluorine atom stabilizes the chair conformation where the fluorine is indeed axial.

| Conformational Feature | α-Anomer (Axial Fluorine) | β-Anomer (Equatorial Fluorine) |

| Dominant Stabilizing Interaction | n(O5) → σ*(C1-F) (anti-periplanar) | Weaker gauche interaction |

| C1-F Bond Length | Elongated | Shorter |

| O5-C1 Bond Length | Shortened | Longer |

| Thermodynamic Stability | More stable | Less stable |

This conformational preference can be experimentally verified and computationally modeled. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of coupling constants (e.g., ³J(H1,H2)), provide direct evidence for the dihedral angle between H1 and H2, which is indicative of the fluorine's orientation. X-ray crystallography offers a static but definitive picture of the solid-state conformation.

Experimental and Computational Workflows for Probing the Anomeric Effect

A multi-pronged approach combining experimental and computational techniques is essential for a thorough investigation of the anomeric effect in this compound.

High-Resolution NMR Spectroscopy

Objective: To determine the conformational equilibrium and the orientation of the anomeric fluorine.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of 10-20 mg/mL.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the anomeric proton (H1) signal. The multiplicity and coupling constant (³J(H1,H2)) are key. A small coupling constant (typically 1-4 Hz) is indicative of a gauche relationship between H1 and H2, confirming an axial fluorine. A large coupling constant (7-10 Hz) would suggest a trans-diaxial relationship, indicating an equatorial fluorine.

-

¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum to directly observe the fluorine resonance. The chemical shift can provide information about the electronic environment of the fluorine atom.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C1) is also sensitive to the anomeric configuration.

-

2D NMR (COSY, HSQC): Employ 2D NMR techniques to unambiguously assign all proton and carbon signals, confirming the structural integrity of the molecule.

X-ray Crystallography

Objective: To obtain a precise three-dimensional structure of the molecule in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX, Olex2). The refined structure will provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of the anomeric effect's influence on the molecular geometry.

Computational Chemistry

Objective: To theoretically model the conformational landscape and quantify the energetic contributions of the anomeric effect.

Protocol:

-

Structure Building: Construct 3D models of both the α- and β-anomers of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-